5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiophene core This can be achieved through the reaction of thiophene with appropriate reagents under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also incorporate green chemistry principles to minimize environmental impact, such as using eco-friendly catalysts and solvent-free conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce sulfonic acids, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Additionally, it may have antiviral and anticancer properties, making it a candidate for drug development.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it may be useful in treating diseases such as infections and cancer.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various industrial processes.
Mechanism of Action
The mechanism by which 5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Quinoline Derivatives: These compounds are structurally related and are known for their diverse biological activities, including antimalarial and anti-inflammatory effects.
Uniqueness: 5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-ethyl-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-14-7-10-17(23-14)24(21,22)18-13-6-8-15-12(11-13)5-9-16(20)19(15)4-2/h6-8,10-11,18H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOUUBNMKPUVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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